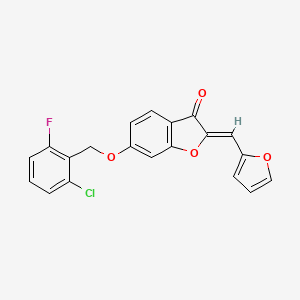

(Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to the one , involves various chemical strategies. For instance, derivatives have been synthesized by condensation reactions, highlighting the versatility and complexity of their synthesis pathways (Youness Boukharsa et al., 2018). Other methods include the transformation of benzoin ethers to target furanone compounds using bromine in tetrachloromethane (Karel Pomeisl et al., 2006), and cyclization reactions of dianions leading to furan-2-ylacetates and benzofuran derivatives (Esen Bellur & P. Langer, 2005).

Molecular Structure Analysis

Structural insights into benzofuran and furan derivatives have been obtained through techniques such as NMR spectroscopy and X-ray crystallography. These techniques have elucidated the stereochemistry and crystalline structure of such compounds, confirming the Z configuration of the exocyclic double bond in fluorinated compounds (R. Teixeira et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives often include cycloaddition reactions, showcasing their reactivity and potential for creating complex molecular architectures. For example, palladium-catalyzed reactions have been utilized for the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones (Wenjing Zhu et al., 2023). Additionally, the oxidation of sulfur-containing compounds has been explored, demonstrating the diverse functional group transformations possible within this compound class (Hong Dae Choi et al., 2009).

Physical Properties Analysis

Physical properties such as crystal structure and molecular conformation play a significant role in understanding the behavior of benzofuran derivatives. Studies have shown that intermolecular interactions, including π–π and C—H…π interactions, are crucial in stabilizing the crystal structure of these compounds, affecting their physical properties and reactivity (Hong Dae Choi et al., 2009).

Applications De Recherche Scientifique

Structural Characterization and Conformational Aspects

One area of research focuses on the structural characterization and conformational aspects of fluorinated benzofuran compounds. For example, studies involving NMR and X-ray structural characterization have provided insights into the stereochemistry and crystalline properties of similar fluorinated compounds, shedding light on their potential for further chemical manipulation and study (R. Teixeira et al., 2014).

Applications in Pharmaceuticals and Other Fields

Furans and their benzofuran derivatives, including those with specific structural features like oxygen heteroatoms within five-membered rings, have found applications across a wide range of fields. This includes pharmaceuticals, where they serve as key structures in drug design, as well as in materials science for the development of textiles, dyes, and polymers (B. A. Keay et al., 2008).

Photocatalytic Transformations

Research on photocatalytic transformations has identified compounds with benzofuran and furan rings as potential candidates for environmental remediation, such as in the degradation of pollutants. The study of their behavior under photocatalytic conditions can lead to applications in pollution control and the development of cleaner chemical processes (C. Richard & P. Boule, 1995).

Photodegradation Studies

The photodegradation of benzofuran compounds has been studied to understand their stability and degradation pathways in aquatic environments. This research is critical for assessing the environmental impact of benzofuran derivatives and developing strategies for mitigating their presence in water bodies (L. Amalric et al., 1995).

Synthesis and Reactivity

Studies on the synthesis and reactivity of furan and benzofuran derivatives provide insights into the development of new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the exploration of cycloaddition reactions and the synthesis of complex molecules from furan derivatives underscore the versatility of these compounds in organic synthesis (K. Pomeisl et al., 2006).

Propriétés

IUPAC Name |

(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFO4/c21-16-4-1-5-17(22)15(16)11-25-13-6-7-14-18(9-13)26-19(20(14)23)10-12-3-2-8-24-12/h1-10H,11H2/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBILVVUIUWVGK-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)